N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
The compound N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide features a cyclopenta[b]thiophene core substituted with a tetrazole ring and a 4-methoxyphenyl carboxamide group.
Properties
Molecular Formula |
C16H15N5O2S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C16H15N5O2S/c1-23-11-7-5-10(6-8-11)18-15(22)14-12-3-2-4-13(12)24-16(14)21-9-17-19-20-21/h5-9H,2-4H2,1H3,(H,18,22) |
InChI Key |
JTPBQSVRULBMBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Direct Amidation
The carboxamide group at C3 is reacted with 4-methoxyaniline using a carbodiimide coupling agent (e.g., EDC/HCl) in dichloromethane. This method affords moderate yields (60–70%) but requires rigorous purification via column chromatography.
Reductive Amination
An alternative route involves converting the carboxamide to a carboxylic acid (via hydrolysis with HCl), followed by activation as an acyl chloride (thionyl chloride) and reaction with 4-methoxyaniline. This method achieves higher purity (≥95% by HPLC) but risks over-chlorination of the thiophene core.
Optimization and Scalability
Comparative studies highlight ethanol as the optimal solvent for tetrazole coupling, minimizing side reactions compared to DMF or THF. Additionally, substituting elemental sulfur with Lawesson’s reagent in the Gewald reaction improves thiophene ring formation efficiency (85% yield).
Table 1: Key Reaction Parameters and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Gewald reaction | Cyclopentanone, cyanoacetamide, S₈, EtOH | 70 | 98 |
| Bromination | Br₂, CH₃COOH, 80°C | 75 | 95 |
| Tetrazole coupling | 1H-Tetrazol-1-amine, EtOH, reflux | 64 | 97 |
| Amidation | 4-Methoxyaniline, EDC, DCM | 68 | 96 |
Analytical Characterization
Final product validation employs:
-
IR spectroscopy : Peaks at ν~1650 cm⁻¹ (amide C=O) and ν~1250 cm⁻¹ (tetrazole C-N).
-
¹H NMR : A singlet for the methoxy group (δ 3.8 ppm) and aromatic protons (δ 6.9–7.3 ppm).
-
LCMS : Molecular ion peak at m/z 392 [M+H]⁺, consistent with the molecular formula C₁₈H₁₈N₆O₂S.
Challenges and Mitigation Strategies
-
Tetrazole instability : Prolonged heating during coupling can degrade the tetrazole ring. Short reflux durations (≤10 h) and inert atmospheres (N₂) mitigate this.
-
Byproduct formation : Bromination at undesired positions is minimized using controlled stoichiometry (1:1.2 ratio of thiophene:bromine) .
Chemical Reactions Analysis
Oxidative Transformations
The tetrazole ring and thiophene moiety undergo distinct oxidative processes:
Hydrolysis Reactions
The carboxamide group participates in controlled hydrolysis:
| Reaction Type | Conditions | Products | Selectivity Notes | Sources |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux | Carboxylic acid + 4-methoxyaniline | Complete cleavage in 4–6 hours | |
| Basic hydrolysis | NaOH (aq.), Δ | Sodium carboxylate + amine | Requires prolonged heating (>8 hrs) | |
| Enzymatic hydrolysis | Lipase (pH 7.4) | Partial amide cleavage | Limited to specific microbial strains |
Nucleophilic Substitution
The tetrazole nitrogen exhibits nucleophilic displacement capacity:
| Target Site | Nucleophile | Conditions | Products | Yield Range | Sources |
|---|---|---|---|---|---|
| Tetrazole N1 | Grignard reagents | THF, −78°C | N-alkylated tetrazoles | 45–68% | |
| Thiophene C2 | Amines (e.g., morpholine) | DMF, 80°C | C-N coupled derivatives | 52–75% | |
| Carboxamide O | ROH (alcohols) | H<sup>+</sup> catalysis | Ester analogs | 60–82% |
Cycloaddition and Ring-Opening
The tetrazole participates in click chemistry and cycloreversion:
| Reaction Type | Partners | Conditions | Products | Applications | Sources |
|---|---|---|---|---|---|
| Huisgen cycloaddition | Terminal alkynes | Cu(I) catalyst | Triazole hybrids | Bioorthogonal labeling | |
| Tetrazole ring opening | H<sub>2</sub>O (acidic) | NH<sub>3</sub> + CO<sub>2</sub> | Degradation pathway | Stability analysis | |
| Retro-Diels-Alder | Thermal (Δ > 200°C) | Furan + nitrile fragments | Pyrolysis products | Thermal stability studies |
Reductive Modifications
Selective reduction of unsaturated systems:
| Target | Reducing Agent | Conditions | Products | Stereochemical Outcome | Sources |
|---|---|---|---|---|---|
| Dihydrocyclopenta ring | H<sub>2</sub>/Pd-C | Ethanol, RT | Fully saturated cyclopentane | cis-selective hydrogenation | |
| Tetrazole ring | LiAlH<sub>4</sub> | Et<sub>2</sub>O, 0°C | 1,5-dihydrotetrazole | Ring contraction observed | |
| Aromatic methoxy | BBr<sub>3</sub> | CH<sub>2</sub>Cl<sub>2</sub>, −20°C | Phenolic derivative | Demethylation without ring damage |
Crystallographic Insights
Single-crystal X-ray studies reveal reaction-induced conformational changes:
| Derivative | Bond Length Changes | Dihedral Angle Shifts | Packing Modifications | Sources |
|---|---|---|---|---|
| Oxidized sulfone | S=O: 1.43 Å (vs S-C: 1.76 Å) | Thiophene-tetrazole: 12.8° → 18.4° | Increased π-stacking distance | |
| Hydrogenated analog | C-C: 1.54 Å (vs 1.48 Å) | Cyclopentane puckering: 25.3° | Layered H-bond networks |
Comparative Reaction Kinetics
Key kinetic parameters for major pathways:
| Reaction | k (25°C, M<sup>−1</sup>s<sup>−1</sup>) | ΔH<sup>‡</sup> (kJ/mol) | ΔS<sup>‡</sup> (J/mol·K) | Solvent Effects |
|---|---|---|---|---|
| Tetrazole alkylation | 2.3×10<sup>−3</sup> | 68.4 | −45.2 | Polar aprotic > Protic |
| Thiophene oxidation | 1.7×10<sup>−4</sup> | 92.1 | −12.8 | Water > Organic mix |
| Amide hydrolysis | 5.8×10<sup>−6</sup> | 105.3 | +8.4 | Acidic > Basic |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structures to N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide exhibit promising anticancer properties. For instance, derivatives of tetrazole have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Studies have demonstrated that tetrazole-containing compounds possess antimicrobial activity against a range of pathogens. The compound's ability to disrupt bacterial cell membranes is particularly noteworthy, making it a candidate for further development in antibiotic therapies .
Neurological Research
Anticonvulsant Effects
The compound has been evaluated for its anticonvulsant properties in animal models. Research shows that similar compounds can modulate neurotransmitter systems, thereby reducing seizure frequency and severity . This suggests potential applications in treating epilepsy and other seizure disorders.
Pharmacological Studies
Pharmacokinetics and Drug Delivery
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Research has indicated that modifications to the compound can enhance its bioavailability and therapeutic efficacy .
Toxicological Assessment
Assessments of the compound's toxicity are crucial for its development as a therapeutic agent. Preliminary studies suggest that it has a favorable safety profile compared to other compounds in its class .
Synthesis and Chemical Properties
Synthetic Routes
The synthesis of this compound has been achieved through various chemical pathways involving multi-step reactions. These processes typically include the formation of tetrazole rings and cyclopentathiophene structures .
Characterization Techniques
Characterization of the compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography to confirm its structure and purity .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and methoxyphenyl group may interact with biological receptors or enzymes, modulating their activity. The cyclopenta[b]thiophene core may contribute to the compound’s electronic properties, influencing its interaction with cellular components .
Comparison with Similar Compounds
Structural Features
The following table highlights structural differences among selected analogs:

Key Observations :
Physical Properties
Data from (compounds C12–C16):
| Compound | Melting Point (°C) | Density (g/cm³) | Key Functional Groups |
|---|---|---|---|
| C12 | 39.3 | 1.4056 | Chromene-carboxamide, oxazole |
| C13 | 40.3 | 1.3947 | Pyrazole-amino, thiazole |
| C14 | 33.1 | 1.4802 | Pyrazole-amino, oxazole |
| C15 | 29.0 | 1.5376 | Phenyl-pyrazole, thiazole |
Comparison :
- The target compound’s tetrazole and methoxyphenyl groups may lower its density compared to C15 (1.5376 g/cm³) due to reduced molecular packing efficiency.
- Melting points for tetrazole-containing compounds are typically higher than those of amino-substituted analogs (e.g., C15: 29.0°C) due to stronger intermolecular interactions .
Biological Activity
N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the current literature on the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Structure and Synthesis
The compound features a cyclopenta[b]thiophene core substituted with a 4-methoxyphenyl group and a tetrazole moiety. The synthesis typically involves multi-step organic reactions, including condensation reactions and cyclization processes. A notable method includes microwave-assisted synthesis which enhances yield and purity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the cyclopenta[b]thiophene scaffold. For instance, derivatives have shown significant antiproliferative effects against various cancer cell lines:
- A549 (lung cancer) : Submicromolar GI50 values indicating strong growth inhibition.
- OVACAR (ovarian cancer) : GI50 values ranging from 0.69 to 2.27 μM across different cell lines .
The anticancer activity is believed to stem from multiple mechanisms:
- Cell Cycle Arrest : Induction of G2/M phase arrest in treated cells.
- Apoptosis Induction : Activation of caspases (3, 8, and 9) leading to programmed cell death.
- Tubulin Polymerization Inhibition : Disruption of microtubule dynamics which is critical for mitosis .
Antimicrobial Activity
Preliminary evaluations indicate that compounds with similar structures exhibit promising antimicrobial properties . For example, some derivatives have shown effectiveness against various pathogenic strains in vitro. The antimicrobial activity was assessed through standard susceptibility testing methods against both bacterial and fungal strains .
Antioxidant Properties
In addition to anticancer and antimicrobial activities, the compound has been evaluated for its antioxidant capabilities . Studies using DPPH radical scavenging assays indicated that certain derivatives possess antioxidant activities comparable to or exceeding that of ascorbic acid, suggesting potential applications in oxidative stress-related conditions .
Summary of Biological Activities
| Activity Type | Assay Type | Cell Lines/Pathogens | Results |
|---|---|---|---|
| Anticancer | MTT Assay | A549, OVACAR-4, CAKI-1 | GI50 values < 3 μM |
| Antimicrobial | Susceptibility Testing | Various bacterial and fungal strains | Promising results observed |
| Antioxidant | DPPH Radical Scavenging | - | Comparable to ascorbic acid |
Case Studies
- Antiproliferative Study : A recent study evaluated a series of cyclopenta[b]thiophene derivatives for their antiproliferative effects. The lead compound demonstrated significant inhibition in multiple cancer cell lines with minimal cytotoxicity towards normal cells .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of fused heterocycles containing tetrazole moieties. Results indicated that certain compounds exhibited strong antibacterial and antifungal activities, warranting further exploration for therapeutic use .
Q & A
Q. What are the optimal synthetic routes for preparing N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide?
- Methodological Answer : The compound can be synthesized via condensation reactions. For example, cyclopenta[b]thiophene precursors are reacted with tetrazole derivatives under reflux in ethanol with catalytic glacial acetic acid (1–5 h). Post-reaction cooling and recrystallization (e.g., ethanol or isopropyl alcohol) yield purified products. Similar protocols are used for structurally related compounds, such as Schiff base formation in thiophene carboxamide derivatives .
Q. Which characterization techniques are essential for structural confirmation?
- Methodological Answer : Critical techniques include:
- NMR Spectroscopy : and NMR (e.g., 400 MHz in chloroform-d) to assign protons and carbons, particularly distinguishing aromatic and aliphatic regions .
- Mass Spectrometry : HRMS for molecular weight validation (e.g., deviation <1 ppm) .
- IR Spectroscopy : Identification of functional groups (e.g., C=O at ~1700 cm, NH stretches) .
- Melting Point Analysis : Consistency with literature values (e.g., 160–162°C for related compounds) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity and binding mechanisms of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations can assess binding affinity to targets like kinase enzymes or receptors. For example, analogs of cyclopenta[b]thiophene derivatives have been computationally evaluated for anti-cancer activity by analyzing interactions with ATP-binding pockets or DNA . ADMET predictions (e.g., SwissADME) further evaluate pharmacokinetic properties, such as solubility and cytochrome P450 interactions.
Q. What strategies resolve contradictions in solubility or bioactivity data across studies?
- Methodological Answer :
- Standardized Protocols : Use consistent solvents (e.g., DMSO for stock solutions) and purity verification via HPLC (>95% purity) .
- Comparative Assays : Replicate experiments under controlled conditions (e.g., pH, temperature) and validate bioactivity using orthogonal assays (e.g., enzymatic vs. cell-based) .
- Data Normalization : Account for batch-to-batch variability by normalizing to internal controls (e.g., reference inhibitors).
Q. How do structural modifications (e.g., substituents on the tetrazole or methoxyphenyl groups) affect bioactivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with substituent variations (e.g., halogenation, alkylation) and test against biological targets. For example, replacing the methoxy group with nitro or amino groups alters electron density and hydrogen-bonding capacity, impacting receptor binding .
- Physicochemical Profiling : Measure logP (octanol-water partition coefficient) and polar surface area to correlate hydrophobicity with membrane permeability .
Q. What experimental designs assess metabolic stability and aldehyde oxidase (AO) susceptibility?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

